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Navigating AVE3085 Experiments: A Technical Support Guide

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Compound of Interest		
Compound Name:	AVE3085	
Cat. No.:	B1665338	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AVE3085**. The information presented here is intended to help interpret seemingly conflicting data and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **AVE3085**?

AVE3085 is primarily known as an enhancer of endothelial nitric oxide synthase (eNOS). Its main function is to increase the transcription of the eNOS gene, leading to higher levels of eNOS mRNA and protein. This, in turn, is expected to increase the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and the maintenance of endothelial health.

Q2: Does **AVE3085** have effects beyond increasing eNOS expression?

Yes. Beyond enhancing eNOS transcription, **AVE3085** has been shown to prevent eNOS "uncoupling". In a dysfunctional state, eNOS can become uncoupled and produce superoxide, a reactive oxygen species (ROS), instead of NO. **AVE3085** helps to maintain the coupled state of eNOS, ensuring that it primarily produces beneficial NO. It has also been observed to reduce the formation of nitrotyrosine, a marker of NO-dependent oxidative stress.

Q3: In which experimental models has **AVE3085** shown efficacy?



AVE3085 has demonstrated beneficial effects in various preclinical models, including:

- Hypertension: It has been shown to restore endothelial function and reduce blood pressure in spontaneously hypertensive rats (SHRs).
- Diabetes: In diabetic mouse models (db/db mice), **AVE3085** ameliorates endothelial dysfunction, reduces oxidative stress, and lowers blood pressure.
- Atherosclerosis: Treatment with AVE3085 has been found to reduce atherosclerotic plaque formation in apoE-knockout mice.
- Homocysteine-induced endothelial dysfunction: It can reverse the damaging effects of high homocysteine levels on human internal mammary arteries.
- Cardiac Remodeling: AVE3085 has been shown to attenuate cardiac remodeling in mice subjected to pressure overload.

Q4: Are there any known clinical trials for AVE3085?

The provided search results do not contain information about the current clinical trial status of **AVE3085**. For the latest information on clinical trials, it is recommended to consult clinical trial registries.

Troubleshooting Guide

This guide addresses specific issues that may arise during **AVE3085** experiments, presenting them in a question-and-answer format.

Problem 1: Increased eNOS mRNA is observed, but eNOS protein levels and/or NO production do not increase as expected.

Possible Cause: This discrepancy can occur in models where post-transcriptional or post-translational modifications are affecting eNOS protein expression or activity. For instance, in studies with homocysteine-treated human internal mammary arteries, homocysteine was found to upregulate eNOS mRNA levels but downregulate eNOS protein expression.

Troubleshooting Steps:







- Assess Protein Levels: Independently measure eNOS protein levels using techniques like Western blotting or ELISA to confirm if the increase in mRNA translates to an increase in protein.
- Investigate Protein Degradation Pathways: Consider investigating pathways that might be leading to increased degradation of the eNOS protein.
- Confirm with AVE3085: In the homocysteine model, co-incubation with AVE3085 was shown
 to significantly increase the eNOS protein level, suggesting it can overcome this posttranscriptional suppression.
- **Problem 2: eNOS protein expression is elevated after AVE308
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